molecular formula C21H18Cl2N2O2 B11406501 N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide

N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11406501
M. Wt: 401.3 g/mol
InChI Key: HFKRNNLROPUHQM-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of benzyl, dichloro, ethoxy, and pyridinyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with benzylamine and pyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-methoxy-N-pyridin-2-yl-benzamide
  • N-benzyl-3,5-dichloro-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-3,5-dichloro-4-ethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both dichloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and can lead to unique applications and properties.

Properties

Molecular Formula

C21H18Cl2N2O2

Molecular Weight

401.3 g/mol

IUPAC Name

N-benzyl-3,5-dichloro-4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H18Cl2N2O2/c1-2-27-20-17(22)12-16(13-18(20)23)21(26)25(19-10-6-7-11-24-19)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3

InChI Key

HFKRNNLROPUHQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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